molecular formula C10H13NO B3018132 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine CAS No. 2248307-25-5

3-Ethyl-4-(2-methyloxiran-2-yl)pyridine

Cat. No.: B3018132
CAS No.: 2248307-25-5
M. Wt: 163.22
InChI Key: YDPCAYOYEVJCRX-UHFFFAOYSA-N
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Description

3-Ethyl-4-(2-methyloxiran-2-yl)pyridine is a pyridine derivative featuring an ethyl group at position 3 and a 2-methyloxirane (epoxide) substituent at position 3.

Properties

IUPAC Name

3-ethyl-4-(2-methyloxiran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-8-6-11-5-4-9(8)10(2)7-12-10/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPCAYOYEVJCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 3-ethylpyridine with an epoxide precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the 3-ethylpyridine, followed by the addition of 2-methyloxirane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(2-methyloxiran-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds with various functional groups.

Scientific Research Applications

3-Ethyl-4-(2-methyloxiran-2-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by the interplay of its substituents:

  • 2-Methyloxirane at position 4 : The epoxide group introduces stereoelectronic effects and reactivity toward nucleophilic ring-opening reactions, a feature shared with other oxirane-containing compounds .
Key Analogs from Evidence:

3-[(2S)-2-Methyloxiran-2-yl]pyridine (4i) (): Differs in substituent placement (epoxide at position 3 instead of 4). Positional isomerism may alter steric interactions and regioselectivity in reactions.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():

  • Shares a sulfur-containing heterocycle but lacks the pyridine-epoxide motif.
  • Demonstrates how bulkier substituents (e.g., thietane) reduce solubility compared to smaller epoxides.

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine ():

  • Highlights the impact of silyl-protected alkynes on hydrophobicity (log P ~2.18, inferred from ).
  • Contrasts with the target compound’s ethyl group, which balances lipophilicity and steric demand.

Physicochemical Properties (Inferred Trends)

  • Water Solubility : Lower than pyridines with polar substituents (e.g., –OH or –NH2) due to the ethyl group and epoxide.
  • log P : Estimated ~2.5–3.0, comparable to Ethyl 2-(piperidin-4-yl)acetate (log P = 2.18, ).
  • Reactivity: Epoxide ring-opening reactions are likely faster than in non-oxirane analogs, similar to (2S)-2-methyloxirane derivatives .
Table 1: Comparative Properties of Selected Pyridine Derivatives
Compound Substituents Key Properties (Inferred/Reported) Source
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine 3-Ethyl, 4-(2-methyloxirane) High lipophilicity, reactive epoxide Target
3-[(2S)-2-Methyloxiran-2-yl]pyridine 3-(2-Methyloxirane) Enantioselective synthesis via Corey-Chaykovsky
Ethyl 2-(piperidin-4-yl)acetate Ethyl ester, piperidine log P = 2.18, solubility = 1289 mg/L
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine Trimethylsilyl, methoxy High log P (~3.5), low aqueous solubility

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